4-(3,4-Difluorophenyl)butan-2-amine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7(13)2-3-8-4-5-9(11)10(12)6-8;/h4-7H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGZASJLNIHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(3,4-Difluorophenyl)butan-2-amine hydrochloride, also known by its chemical structure and CAS number 1258652-04-8, is a compound of interest in pharmaceutical research. Its biological activity has been explored in various contexts, particularly in relation to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 221.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- DPP-IV is an enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. Compounds that inhibit DPP-IV can enhance insulin secretion and improve glucose tolerance.
- Research indicates that derivatives similar to 4-(3,4-Difluorophenyl)butan-2-amine exhibit significant DPP-IV inhibitory activity, which suggests potential antidiabetic properties .
-
Neurotransmitter Modulation :
- Preliminary studies have suggested that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can have implications for mood regulation and anxiety disorders.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- DPP-IV Inhibition Study :
- In Vivo Efficacy :
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption observed in animal studies.
- Distribution : Moderate tissue distribution with higher concentrations in liver and kidney.
- Metabolism : Primarily hepatic metabolism with active metabolites contributing to pharmacological effects.
- Excretion : Renal excretion as unchanged drug and metabolites.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 4-(3,4-difluorophenyl)butan-2-amine hydrochloride are influenced by structural variations in substituent positions, functional groups, and backbone modifications. Below is a detailed comparison with structurally analogous compounds:
Positional Isomers: 4-(2,6-Difluorophenyl)butan-2-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄ClF₂N (identical to the target compound).
- Key Difference : Fluorine atoms at the 2,6-positions of the phenyl ring instead of 3,3.
- Impact :
Substituent Variants: Methoxy-Substituted Analogues
- Example : (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine Hydrochloride (Dobutamine Impurity C).
- Molecular Formula: C₂₂H₃₁ClNO₄.
- Key Differences :
- Methoxy groups replace fluorine atoms, increasing steric bulk and reducing electronegativity.
- Extended alkyl chain with a phenethylamine moiety.
- Impact :
Backbone-Modified Analogues: Cyclopropylamine Derivatives
- Example : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine.
- Molecular Formula : C₉H₉F₂N.
- Key Differences :
- Cyclopropane ring replaces the butan-2-amine chain.
- Retains 3,4-difluorophenyl group.
- Reduced solubility due to the nonpolar cyclopropane ring .
Fluorinated Ethylamine Derivatives
- Example : 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine Hydrochloride.
- Molecular Formula : C₈H₉ClF₃N.
- Key Differences :
- Shorter carbon chain (ethylamine vs. butan-2-amine).
- Additional fluorine on the ethylamine backbone.
- Limited evidence for MCHR1 activity; primarily a building block in medicinal chemistry .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups | Biological Activity | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄ClF₂N | 3,4-difluoro | Fluorine, amine, HCl | MCHR1 antagonism | PET radiotracers, CNS research |
| 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride | C₁₀H₁₄ClF₂N | 2,6-difluoro | Fluorine, amine, HCl | Not reported | Research chemical |
| Dobutamine Impurity C (methoxy analogue) | C₂₂H₃₁ClNO₄ | 3,4-dimethoxy | Methoxy, phenethylamine, HCl | API impurity | Pharmaceutical quality control |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | C₉H₉F₂N | 3,4-difluoro | Cyclopropane, amine | Undefined | Structural studies |
| 2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine HCl | C₈H₉ClF₃N | 3,4-difluoro | Fluorine (backbone), HCl | Building block | Medicinal chemistry synthesis |
Research Findings and Implications
- Fluorine Position Matters : The 3,4-difluoro configuration in the target compound optimizes MCHR1 binding compared to 2,6-difluoro isomers, likely due to enhanced electronic interactions .
- Backbone Flexibility : Butan-2-amine chains provide better conformational adaptability than rigid cyclopropane derivatives, improving receptor engagement .
- Substituent Trade-offs : Methoxy groups increase molecular weight and reduce metabolic stability, making fluorine more favorable for CNS-targeted agents .
Vorbereitungsmethoden
Synthesis via Cyclopropanamine Intermediates (Patent EP2644590A1)
A prominent industrially relevant method involves the preparation of cyclopropanamine derivatives as key intermediates, which are then transformed into the target amine hydrochloride. The process includes:
- Step 1: Reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride to produce 2-chloro-1-(3,4-difluorophenyl)ethanone.
- Step 2: Reduction of the keto group using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex to yield 2-chloro-1-(3,4-difluorophenyl)ethanol.
- Step 3: Reaction with triethylphosphoacetate and sodium hydride in toluene to form (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate.
- Step 4: Conversion of the ester to amide via methyl formate and ammonia, followed by reaction with sodium hydroxide and sodium hypochlorite to yield the cyclopropanamine (CPA).
- Step 5: Hydrolysis of intermediates using hydrochloric acid in methanol/water mixture to obtain the hydrochloride salt.
This method emphasizes stereoselectivity and avoids hazardous reagents like diazomethane and diphenylphosphoryl azide, aiming for a safer and cost-effective industrial process.
Alternative Route via 3,4-Difluorostyrene and Ruthenium Catalysis (Patent WO 11/132083)
Another synthetic route involves:
- Step 1: Formation of 3,4-difluorostyrene by reacting 3,4-difluorobenzaldehyde with methyltriphenylphosphonium bromide and DBU in toluene.
- Step 2: Cyclopropanation of the styrene derivative using dichloro(p-cymene)ruthenium(II) dimer and a chiral ligand, followed by addition of ethyl diazoacetate to yield ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate.
- Step 3: Hydrolysis to the corresponding carboxylic acid, conversion to hydroxylamine derivative, acetylation, and subsequent reaction with DBU and ammonium chloride to form the cyclopropanamine hydrochloride.
This method provides high stereochemical control and utilizes transition metal catalysis for cyclopropanation.
Cross-Coupling and Hydrolysis Approach (ACS Omega, 2020)
Though focused on related fluorinated phenylbutenoic acids, this approach highlights efficient cobalt-catalyzed cross-coupling reactions that could be adapted for synthesizing fluorophenylbutan-amine derivatives:
- Step 1: Cobalt-catalyzed cross-coupling of fluorinated bromoarenes with methyl 4-bromocrotonate to form methyl (E)-4-(fluorophenyl)but-2-enoate intermediates.
- Step 2: Hydrolysis of esters with hydrochloric acid to yield the corresponding acids.
- Step 3: Conversion of acids to amides via activation with oxalyl chloride and coupling agents such as EDC/NMM in DMF.
This method is notable for its high yields (up to 91% in key steps) and mild conditions, minimizing isomerization and side reactions.
Comparative Data Table of Preparation Methods
Research Findings and Process Considerations
- Stereoselectivity: The use of chiral catalysts such as oxazaborolidine and chiral ligands in metal-catalyzed cyclopropanations ensures high enantiomeric excess, crucial for biological activity.
- Safety and Cost: Improved processes avoid hazardous reagents like diazomethane and diphenylphosphoryl azide, favoring safer and more economical industrial scalability.
- Reaction Conditions: Hydrolysis steps are optimized using hydrochloric acid in methanol/water mixtures to achieve efficient conversion to hydrochloride salts with minimal degradation.
- Catalyst Selection: Transition metal catalysts (Co, Ru) facilitate efficient coupling and cyclopropanation, but ligand and solvent choice critically affect yield and selectivity.
- Purification: Gradient flash chromatography and crystallization are employed to isolate pure intermediates and final products, ensuring pharmaceutical-grade quality.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,4-Difluorophenyl)butan-2-amine hydrochloride, and how can purity be maximized?
- Methodological Answer :
- Route 1 : Start with 3,4-difluorobenzaldehyde as the precursor. Perform a reductive amination using sodium cyanoborohydride in methanol under acidic conditions (HCl), followed by purification via recrystallization in ethanol/water .
- Route 2 : Use a nucleophilic substitution reaction on 4-bromo-3,4-difluorophenylbutan-2-one with ammonia in a pressurized reactor, followed by hydrochloride salt formation. Monitor reaction progress with TLC (silica gel, chloroform/methanol 9:1) .
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) or preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) to isolate the compound ≥98% purity. Validate purity via ¹H/¹³C NMR and LC-MS .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis : Use ¹H/¹³C NMR (DMSO-d₆) to confirm the amine proton (δ 8.2–8.5 ppm) and fluorine coupling patterns. FT-IR (KBr pellet) can validate N–H stretching (3200–3400 cm⁻¹) and C–F bonds (1100–1200 cm⁻¹) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting points) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate the compound’s electrostatic potential surface (EPS) to identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization .
- Molecular Docking : Simulate interactions with serotonin receptors (e.g., 5-HT2A) using AutoDock Vina. Compare binding affinities with known agonists/antagonists to infer pharmacological potential .
Q. What experimental strategies resolve contradictions in solubility data across studies?
- Methodological Answer :
- Controlled Solubility Testing : Use a shake-flask method in buffered solutions (pH 1–7.4) at 25°C and 37°C. Quantify solubility via UV-Vis spectroscopy (λmax = 260 nm) with triplicate measurements .
- Hansen Solubility Parameters (HSP) : Calculate HSP values (δd, δp, δh) using molecular dynamics simulations (Materials Studio) to rationalize solvent compatibility discrepancies .
Q. How can researchers design in vitro assays to evaluate the compound’s neuropharmacological activity?
- Methodological Answer :
- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells to measure dopamine uptake inhibition. Pre-treat cells with 1–100 µM compound for 24 hours, followed by HPLC quantification of intracellular dopamine .
- Calcium Imaging : Treat primary cortical neurons with the compound (10 µM) and monitor intracellular Ca²⁺ flux using Fluo-4 AM dye. Compare responses to positive controls (e.g., KCl depolarization) .
Methodological Challenges & Data Interpretation
Q. How should researchers address low yields in the final amination step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) or biocatalysts (transaminases) to improve reaction efficiency. Optimize temperature (60–100°C) and pressure (1–5 bar) .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates). Adjust stoichiometry of ammonia (2–5 equivalents) to minimize side reactions .
Q. What analytical techniques differentiate polymorphic forms of the hydrochloride salt?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of recrystallized batches (solvents: ethanol vs. acetone). Identify characteristic peaks (2θ = 12.5°, 18.7°) for Form I vs. Form II .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity at 25°C (0–90% RH) to assess stability of polymorphs under humid conditions .
Theoretical & Framework Integration
Q. How can this compound’s study align with broader theories in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Coramine fluorine substitution patterns with bioactivity using a library of analogs. Apply Hansch analysis (logP, molar refractivity) to quantify substituent effects .
- Epistemological Frameworks : Link findings to the "fluorine effect" in CNS drug design, emphasizing enhanced blood-brain barrier permeability and metabolic stability .
Safety & Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for synthesis. Store waste in labeled containers for halogenated organics .
- Emergency Procedures : For spills, neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose via incineration (≥1200°C) to prevent environmental release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
